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molecular formula C9H7N3O3 B1348751 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 22815-99-2

2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B1348751
M. Wt: 205.17 g/mol
InChI Key: GYXVCRNXNQDIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

Ammonium chloride (1.12 g, 21 mmol) in water (5 mL) was added to a stirred solution of 2-methyl-5-(4-nitro-phenyl)-[1,3,4]oxadiazole (530 mg, 2.6 mmol) in THF (10 mL). Zinc powder (1.4 g, 21 mmol) was added portion wise and the mixture was stirred at room temperature for 1 hour then heated to reflux at 65° C. for 5 hours. The mixture was then filtered over celite and the filtrate was concentrated. The residue was extracted with ethyl acetate and the organics were washed with brine solution, dried over Na2SO4 and concentrated. The residue was purified by column chromatography using basic alumina (4% methanol in chloroform) to afford 220 mg (48%) of 4-(5-methyl-[1,3,4]oxadiazol-2-yl)-phenyl amine. 1H NMR: (CDCl3): δ 7.8 (d, 2H), 6.7 (d, 2H), 4.0 (s, 2H), 2.6 (s, 3H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][C:4]1[O:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)=[N:7][N:8]=1>O.C1COCC1.[Zn]>[CH3:3][C:4]1[O:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)=[N:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
530 mg
Type
reactant
Smiles
CC=1OC(=NN1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at 65° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the organics were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NN=C(O1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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